2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride
Description
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S2.ClH/c1-29-18-3-2-4-19-21(18)24-22(30-19)26(10-9-25-11-13-28-14-12-25)20(27)15-16-5-7-17(23)8-6-16;/h2-8H,9-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPXZDPZVDIFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride (commonly referred to as Compound 1 ) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. Its unique structural features, including the presence of a fluorophenyl group and a benzo[d]thiazole moiety, suggest diverse interactions with biological targets.
Anticancer Properties
Research indicates that compounds with a benzothiazole scaffold exhibit significant anticancer activity. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation. For instance, studies have shown that benzothiazole derivatives can act as inhibitors of various kinases involved in cancer signaling pathways .
Case Study:
In a study involving derivatives similar to Compound 1, it was observed that certain benzothiazole compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity. The specific pathways targeted include apoptosis induction through caspase activation and cell cycle arrest .
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties. The presence of the methylthio group enhances its interaction with microbial enzymes, potentially leading to increased efficacy against bacterial strains.
Research Findings:
A comparative study demonstrated that derivatives of Compound 1 showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.
The biological activity of Compound 1 can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The acetamide and sulfonamide functionalities may inhibit enzymes such as dihydrofolate reductase (DHFR), crucial for nucleotide synthesis.
- Receptor Modulation: The morpholinoethyl group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.
Data Table: Biological Activity Comparison
| Activity Type | IC50/MIC Values | Target Pathway |
|---|---|---|
| Anticancer | ~5-20 µM | Apoptosis induction, cell cycle arrest |
| Antimicrobial | 10-50 µg/mL | Cell wall synthesis inhibition |
Applications De Recherche Scientifique
Antimicrobial Applications
Research has indicated that compounds similar to 2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride exhibit promising antimicrobial properties. For instance, derivatives containing thiazole rings have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Applications
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that thiazole-containing compounds can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The anticancer activity is typically assessed using assays such as the Sulforhodamine B assay, which measures cell viability and proliferation rates . Molecular docking studies suggest that these compounds may interact with specific targets involved in cancer cell growth and survival, making them candidates for further development as anticancer agents .
Drug Design and Molecular Modeling
Molecular modeling techniques are crucial in understanding the interactions between this compound and biological targets. The use of molecular docking software allows researchers to predict how well the compound binds to specific proteins or enzymes, which is essential for rational drug design. This approach not only aids in identifying potential therapeutic agents but also helps in optimizing their chemical structures for enhanced efficacy and reduced toxicity .
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial activity of various thiazole derivatives, demonstrating that certain modifications enhance their effectiveness against resistant bacterial strains. The results indicated that compounds similar to 2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride could serve as lead compounds for developing new antibiotics .
- Anticancer Screening :
Méthodes De Préparation
Regioselectivity in Benzothiazole Synthesis
The position of the methylthio group is critical. Using 4-methylthio-2-aminobenzenethiol ensures regioselective cyclization, whereas alternative routes may yield regioisomers requiring HPLC separation.
Alkylation Efficiency
The morpholinoethyl group’s steric bulk necessitates prolonged reaction times and excess alkylating agent. Microwave-assisted synthesis (50°C, 30 min) could improve yields.
Amide Coupling
TBTU outperforms CDI (1,1'-carbonyldiimidazole) in suppressing racemization, particularly for tertiary amines.
Summary of Synthetic Route
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with chloroacetamide intermediates under reflux conditions .
- Step 2 : Introduction of the morpholinoethyl group via nucleophilic substitution, optimized using polar aprotic solvents (e.g., DMF) at 60–80°C .
- Step 3 : Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yield optimization requires strict control of stoichiometry, reaction time, and temperature .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Use H and C NMR to verify substituent integration and coupling patterns. The fluorophenyl group typically shows a doublet (J = 8–9 Hz) at δ 7.2–7.4 ppm .
- X-ray Crystallography : Resolve discrepancies in bond angles or torsion angles by comparing experimental data with computational models (e.g., density functional theory). Intramolecular C–H···O interactions and hydrogen-bonding networks stabilize the crystal lattice .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak) and fragmentation patterns .
Advanced Research Questions
Q. What experimental design principles should be applied to assess the compound’s biological activity while mitigating assay variability?
- Methodological Answer :
- Assay Design : Use randomized block designs with split-plot arrangements to account for variables like solvent polarity and cell-line heterogeneity. For example, test kinase inhibition using recombinant enzymes (e.g., EGFR, VEGFR) with ATP-concentration gradients and positive controls (e.g., staurosporine) .
- Data Normalization : Include internal controls (e.g., DMSO vehicle) and normalize activity to protein concentration (Bradford assay). Replicate experiments across independent batches (n ≥ 3) .
- Selectivity Screening : Employ kinase profiling panels (≥50 kinases) to identify off-target effects. Cross-validate results with siRNA knockdown models .
Q. How can researchers resolve contradictions in reported antioxidant activity across DPPH, ORAC, and FRAP assays?
- Methodological Answer :
- Standardization : Use identical compound concentrations (e.g., 10–100 µM) and solvent systems (e.g., methanol/PBS) across assays. For DPPH, ensure reaction times ≥30 min in darkness .
- Interference Checks : Pre-screen for absorbance overlap (e.g., compound vs. assay reagents at λ = 517 nm for DPPH).
- Mechanistic Insights : Combine assays with HPLC-MS to identify degradation products that may scavenge radicals non-specifically .
Q. What strategies are effective for studying the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Fate Studies : Use OECD 308/309 guidelines to simulate aquatic/soil systems. Monitor degradation via HPLC-MS/MS, quantifying half-lives under varying pH (4–9) and UV exposure .
- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect transformation products (e.g., hydroxylated or demethylated derivatives).
- Ecotoxicology : Assess acute/chronic toxicity in Daphnia magna or zebrafish embryos, correlating results with LogP values and bioaccumulation potential .
Data Analysis and Optimization
Q. How should researchers optimize HPLC conditions for purifying this compound from complex reaction mixtures?
- Methodological Answer :
- Column Selection : Use C18 reverse-phase columns (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) + 0.1% trifluoroacetic acid .
- Gradient Elution : Adjust from 50% to 90% acetonitrile over 20 min, monitoring at λ = 254 nm. Collect fractions at RT = 12–14 min .
- Purity Validation : Confirm via diode-array detection (DAD) spectral purity (>95%) and LC-MS .
Q. What computational approaches can predict the compound’s binding affinity to target proteins, and how can these models be validated experimentally?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., ATP-binding pockets). Prioritize poses with ΔG ≤ -8 kcal/mol .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤ 2 Å). Validate with mutagenesis (e.g., Ala-scanning of key residues) .
- SPR Validation : Measure real-time binding kinetics (k/k) using Biacore systems, correlating K values with computational predictions .
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